2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

tetrazole bioisostere metabolic stability drug design

2-(4-Fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide (CAS 901433-64-5, molecular formula C15H12FN5O, molecular weight 297.29 g/mol) is a synthetic small-molecule acetamide derivative characterized by a 1H-tetrazol-1-yl moiety at the meta position of the anilide phenyl ring and a 4-fluorophenyl substituent on the acetyl side chain. The tetrazole ring serves as a recognized carboxylic acid bioisostere, conferring improved metabolic stability and hydrogen-bonding capacity relative to carboxylate analogs.

Molecular Formula C15H12FN5O
Molecular Weight 297.29 g/mol
Cat. No. B11272558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
Molecular FormulaC15H12FN5O
Molecular Weight297.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C15H12FN5O/c16-12-6-4-11(5-7-12)8-15(22)18-13-2-1-3-14(9-13)21-10-17-19-20-21/h1-7,9-10H,8H2,(H,18,22)
InChIKeyYVZRKFZDPCVOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide CAS 901433-64-5: Baseline Identity and Procurement Profile


2-(4-Fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide (CAS 901433-64-5, molecular formula C15H12FN5O, molecular weight 297.29 g/mol) is a synthetic small-molecule acetamide derivative characterized by a 1H-tetrazol-1-yl moiety at the meta position of the anilide phenyl ring and a 4-fluorophenyl substituent on the acetyl side chain . The tetrazole ring serves as a recognized carboxylic acid bioisostere, conferring improved metabolic stability and hydrogen-bonding capacity relative to carboxylate analogs [1]. The compound belongs to the broader tetrazolyl-phenyl acetamide class, members of which have been disclosed as glucokinase (GK) activators, P-glycoprotein/CYP3A4 modulators, and ACAT inhibitors across multiple patent families [2].

Why Generic Substitution Fails for 2-(4-Fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide: Structural Nuances Drive Activity Divergence


Within the acetamido-phenyltetrazole chemotype, subtle modifications to the N-phenylacetamide substituent produce substantial shifts in potency, target selectivity, and ADME profiles. The 4-fluorophenyl group in the target compound is not interchangeable with unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl analogs because the electron-withdrawing, lipophilic, and steric properties of the para-fluoro substituent uniquely modulate target binding affinity, metabolic stability, and off-target liability profiles that are documented across at least three distinct patent-defined therapeutic mechanisms [1][2]. Generic substitution without quantitative comparative evidence in the specific assay system risks selection of an analog with significantly inferior or uncharacterized performance.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide: Comparative Potency, Selectivity, and ADME Data


Tetrazole Bioisostere Confers Enhanced Metabolic Stability Over Carboxylic Acid Analog: Class-Level Evidence

The 1H-tetrazol-1-yl moiety functions as a carboxylic acid bioisostere, providing enhanced metabolic stability and membrane permeability while retaining hydrogen-bonding capacity comparable to carboxylates. Studies demonstrate that tetrazole-containing analogs exhibit reduced phase II glucuronidation rates relative to their carboxylic acid counterparts, with metabolic half-life improvements of 2- to 10-fold observed across multiple chemotypes [1]. This property distinguishes the target compound from carboxylic acid-bearing analogs that lack tetrazole replacement.

tetrazole bioisostere metabolic stability drug design

Lipophilicity and Electronic Modulation by 4-Fluoro Substituent Relative to Unsubstituted Phenyl Analog

The 4-fluorophenyl substituent on the acetamide side chain introduces a moderate electron-withdrawing effect (Hammett σp = 0.06) and a modest increase in lipophilicity (π = 0.14) compared to the unsubstituted phenyl analog [1][2]. Target compound (C15H12FN5O, MW 297.29) differs from the des-fluoro analog 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide (C15H13N5O, MW 279.30) by +18 Da and an estimated ΔlogP of approximately +0.2 to +0.3 units . These physicochemical differences have been shown to modulate target binding and ADME properties in related tetrazolyl-phenyl acetamide series [3].

logP electron-withdrawing 4-fluorophenyl SAR

CYP3A4 Inhibition Liability Screening: Low Interaction Risk in Human Liver Microsomes

In compound library profiling for CYP450 inhibition, 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide (CHEMBL5182534) exhibited an IC50 of 20,000 nM against CYP3A4 in human liver microsomes using a fluorogenic substrate, preincubated for 15 min followed by NADPH addition and measured after 2 hours [1]. This IC50 value indicates low CYP3A4 inhibition risk compared to known potent CYP3A4 inhibitors such as ketoconazole (IC50 approximately 0.02–0.05 μM) and compares favorably to other acetamido-phenyltetrazole derivatives with IC50 values in the range of 1,460–50,000 nM reported across the patent family [2].

CYP3A4 inhibition drug-drug interaction liver microsomes ADME

Dual P-gp/CYP3A4 Modulation Scope: Differentiated from Selective Modulator Analogs

The compound is structurally encompassed within the generic Markush claims of WO2022074057A1, which discloses acetamido-phenyltetrazole derivatives as dual modulators of P-glycoprotein (P-gp) and cytochrome P450 (CYP3A4/CYP3A5) for overcoming multidrug resistance in cancer and improving oral bioavailability of co-administered therapeutics [1]. Within this patent class, specific examples demonstrate Ki values for P-gp inhibition ranging from 470 nM to 480 nM in K562/ADR cells (rhodamine 123 efflux assay), and CYP3A4 IC50 values spanning 1,460 to 50,000 nM in human liver microsomes [2]. The target compound's structural features—specifically the 4-fluorophenyl acetamide with meta-tetrazole substitution—place it in a subset with a distinctive activity ratio between P-gp and CYP3A4 modulation compared to analogs bearing chloro, methoxy, or unsubstituted phenyl groups.

P-glycoprotein CYP3A4 modulation multidrug resistance bioavailability

Recommended Application Scenarios for 2-(4-Fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide Based on Quantitative Evidence


Glucokinase Activator Screening for Type 2 Diabetes Drug Discovery

The tetrazolyl-phenyl acetamide chemotype is a validated glucokinase (GK) activator scaffold, as established by Hoffmann-La Roche patents (US6388088B1) that demonstrate the class's ability to increase insulin secretion [7]. The target compound, with its 4-fluorophenyl substitution, is suitable for research programs screening for GK activators with potentially differentiated potency and allosteric binding kinetics compared to the unsubstituted phenyl lead series. Researchers can benchmark the compound against the Roche patent-exemplified analogs that show EC50 values in the 40–130 nM range in human recombinant GK activation assays (5 mM glucose, G6-PD coupled assay) .

Overcoming Multidrug Resistance in Oncology: Dual P-gp/CYP3A4 Modulator Candidate

Covered under the broad generic formula of WO2022074057A1, this compound provides a starting point for developing dual P-gp/CYP3A4 modulators that can restore chemosensitivity in multidrug-resistant tumors or enhance oral bioavailability of anticancer agents that are P-gp/CYP3A4 substrates [7]. The low CYP3A4 inhibition IC50 of 20,000 nM for this specific compound suggests a favorable safety margin for avoiding mechanism-based CYP inactivation while retaining P-gp modulatory potential, making it suitable for MDR reversal studies in K562/ADR, MCF-7/ADR, or Caco-2 permeability models.

Carboxylic Acid Bioisostere Replacement in Lead Optimization Programs

The tetrazole moiety's established role as a metabolically stable carboxylic acid bioisostere [7] positions this compound as a key intermediate or reference standard for medicinal chemistry teams replacing carboxylate pharmacophores with tetrazoles. The compound can serve as a tool to evaluate whether tetrazole substitution preserves target affinity while improving oral bioavailability and reducing phase II metabolism, particularly in programs targeting enzymes with carboxylic acid substrate recognition (e.g., PTP1B, ACAT, or HMG-CoA reductase) .

Fluorinated Fragment Library Expansion for 19F NMR-Based Screening

The presence of a single fluorine atom in the 4-fluorophenyl ring renders the compound suitable for 19F NMR-based fragment screening and ligand-observed binding assays [7]. The compound's MW of 297.29 places it within the fragment-to-lead range, and the distinct 19F chemical shift provides a sensitive reporter for target engagement studies. Compared to non-fluorinated tetrazolyl-phenyl acetamide analogs (e.g., 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, MW 279.30, C15H13N5O), the target compound uniquely enables 19F NMR detection without requiring additional synthetic derivatization .

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.